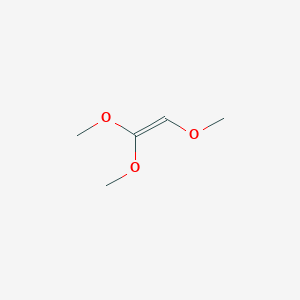![molecular formula C22H17N3O B14453699 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole CAS No. 72990-86-4](/img/structure/B14453699.png)
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an oxazole ring Azo compounds are known for their vibrant colors and are widely used in dyes and pigments
Méthodes De Préparation
The synthesis of 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole typically involves a diazotization reaction followed by azo coupling. The general synthetic route includes:
Diazotization: An aromatic amine (such as 3-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 3,5-diphenyl-1,2-oxazole under basic conditions to form the azo compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and electrophiles (e.g., halogens).
Applications De Recherche Scientifique
4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole involves its interaction with molecular targets through the azo group. The compound can undergo tautomerization, leading to different isomeric forms that can interact with various biological pathways. The diazenyl group can participate in electron transfer reactions, influencing cellular processes and potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole include other azo compounds and oxazole derivatives. For example:
4-[(E)-(3-chlorophenyl)diazenyl]-3-methyl-5(4H)-isoxazolone: Another azo compound with similar structural features but different substituents, leading to variations in chemical and biological properties.
4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride: An azo compound with different aromatic rings, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the diazenyl group and the oxazole ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
72990-86-4 |
|---|---|
Formule moléculaire |
C22H17N3O |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(3,5-diphenyl-1,2-oxazol-4-yl)-(3-methylphenyl)diazene |
InChI |
InChI=1S/C22H17N3O/c1-16-9-8-14-19(15-16)23-24-21-20(17-10-4-2-5-11-17)25-26-22(21)18-12-6-3-7-13-18/h2-15H,1H3 |
Clé InChI |
YEOLMFMIQWBAGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=NC2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


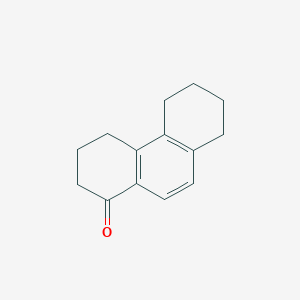



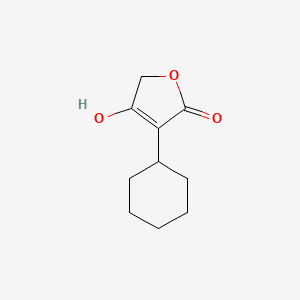
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
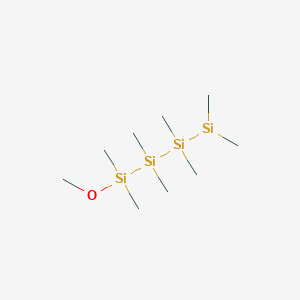
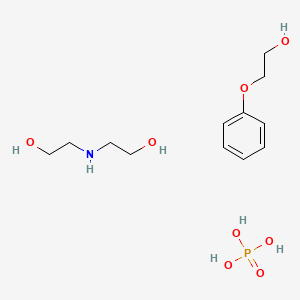
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
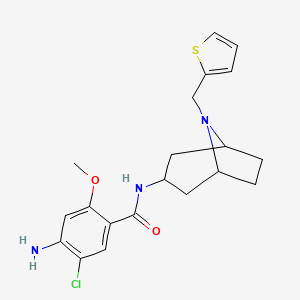
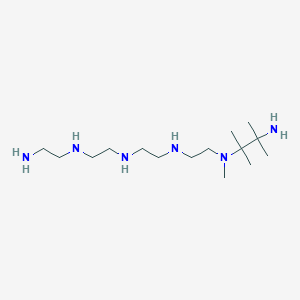

![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
